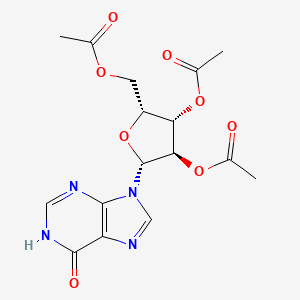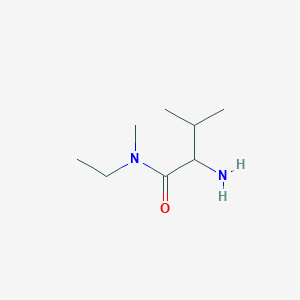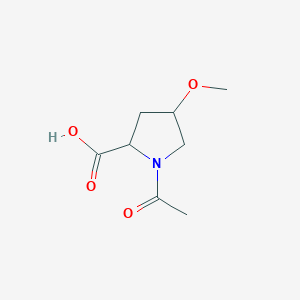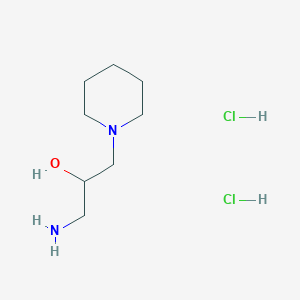
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a piperidine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 1-piperidinylpropan-2-ol with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability .
Chemical Reactions Analysis
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: This compound has a methyl group on the piperidine ring, which may alter its reactivity and applications.
1-(Piperidin-1-yl)propan-2-ol: Lacks the amino group, making it less versatile for certain reactions.
1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer a wide range of reactivity and utility in various fields of research and industry.
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H |
InChI Key |
FHGTWSNIJDZPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


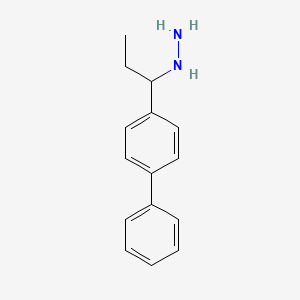
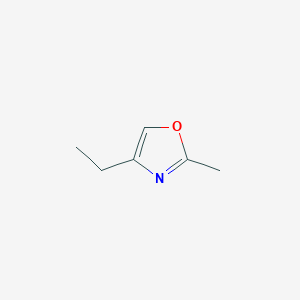


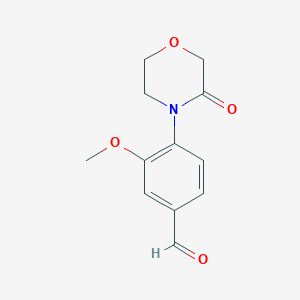
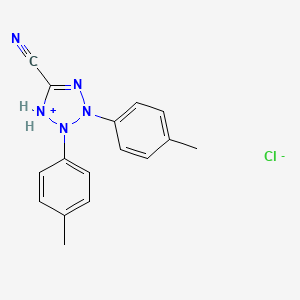
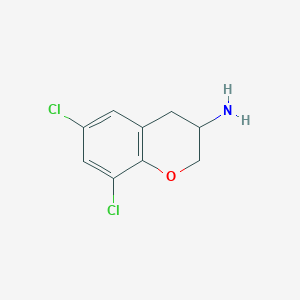
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
